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Compound of Interest

Compound Name: Dimethyl 2-bromoterephthalate

Cat. No.: B101079 Get Quote

Introduction: The Strategic Importance of a
Functionalized Aromatic Building Block
In the landscape of modern organic synthesis, halogenated aromatic esters stand as pivotal

intermediates, bridging the gap between simple starting materials and complex molecular

architectures.[1] Among these, Dimethyl 2-bromoterephthalate (CAS No. 18643-86-2) has

emerged as a particularly valuable reagent for researchers in medicinal chemistry, materials

science, and polymer chemistry.[1] Its structure, featuring a 1,4-benzenedicarboxylate

(terephthalate) framework with a strategically placed bromine atom ortho to one of the methyl

ester groups, offers a unique combination of reactivity and functionality.[1] The bromine atom

serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the ester

groups provide avenues for further derivatization, such as hydrolysis to carboxylic acids or

reduction to alcohols.[1] This guide provides an in-depth exploration of the synthesis,

properties, reactivity, and applications of Dimethyl 2-bromoterephthalate, offering both

theoretical insights and field-proven experimental protocols.

Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of Dimethyl 2-
bromoterephthalate is fundamental to its effective use in the laboratory.
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Core Properties
Property Value Source

CAS Number 18643-86-2 [2][3]

Molecular Formula C₁₀H₉BrO₄ [2][4]

Molecular Weight 273.08 g/mol [2]

Appearance
White to yellow or orange

crystalline powder
[5]

Melting Point 52-57 °C [3][5]

Boiling Point (Predicted) 323.7 ± 22.0 °C [3]

Density (Predicted) 1.505 ± 0.06 g/cm³ [3]

IUPAC Name
dimethyl 2-bromobenzene-1,4-

dicarboxylate
[2]

Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of Dimethyl 2-
bromoterephthalate.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's

structure. The aromatic protons exhibit distinct chemical shifts and coupling patterns that

confirm the substitution pattern on the benzene ring.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-2-bromoterephthalate
https://www.chembk.com/en/chem/2-BROMOTEREPHTHALIC%20ACID%20DIMETHYL%20ESTER
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-2-bromoterephthalate
https://webbook.nist.gov/cgi/inchi?ID=C18643862&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-2-bromoterephthalate
https://www.tcichemicals.com/OP/en/p/D5003
https://www.chembk.com/en/chem/2-BROMOTEREPHTHALIC%20ACID%20DIMETHYL%20ESTER
https://www.tcichemicals.com/OP/en/p/D5003
https://www.chembk.com/en/chem/2-BROMOTEREPHTHALIC%20ACID%20DIMETHYL%20ESTER
https://www.chembk.com/en/chem/2-BROMOTEREPHTHALIC%20ACID%20DIMETHYL%20ESTER
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-2-bromoterephthalate
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/product/b101079
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.31 d 1.6 Aromatic CH

8.00 dd 8.1, 1.6 Aromatic CH

7.81 d 8.1 Aromatic CH

3.96 s -
Methyl Ester Protons

(OCH₃)

3.94 s -
Methyl Ester Protons

(OCH₃)

(Data corresponds to

a 300 MHz spectrum

in CDCl₃)[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing

information about the carbon framework of the molecule.[2]

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional

groups present in Dimethyl 2-bromoterephthalate. The spectrum will prominently feature a

strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the

ester groups, and a band in the region of 500-600 cm⁻¹ indicative of the carbon-bromine (C-Br)

bond.[1]

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The

mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Synthesis of Dimethyl 2-bromoterephthalate:
Pathways and Protocols
The synthesis of Dimethyl 2-bromoterephthalate can be approached through several routes,

with the choice often depending on the availability of starting materials and the desired scale of

the reaction.
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Pathway 1: Direct Esterification of 2-Bromoterephthalic
Acid
This is the most straightforward method when 2-bromoterephthalic acid is commercially

available or readily synthesized.[1] The reaction involves the acid-catalyzed esterification with

methanol.

Starting Material

Reagents Product

2-Bromoterephthalic Acid

Reaction

Reflux

Methanol (CH₃OH)

Acid Catalyst (e.g., H₂SO₄)

Dimethyl 2-bromoterephthalate

Click to download full resolution via product page

Caption: Synthesis of Dimethyl 2-bromoterephthalate via direct esterification.

Experimental Protocol: Acid-Catalyzed Esterification

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-bromoterephthalic acid in an excess of methanol.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the

solution.

Reaction: Heat the mixture to reflux and maintain for 16 hours.[1] The progress of the

reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product

may precipitate out of solution. If so, collect the solid by filtration. If not, remove the excess

methanol under reduced pressure.

Purification: The crude product can be purified by recrystallization from methanol to yield the

final product. A reported procedure using this method resulted in a nearly quantitative yield.

[1]

Alternative Protocol: Thionyl Chloride-Mediated Esterification

An alternative and often higher-yielding method involves the use of thionyl chloride.

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-

bromoterephthalic acid in methanol.

Reagent Addition: Carefully add thionyl chloride dropwise to the suspension at room

temperature.

Reaction: Heat the mixture to reflux and maintain for 5 hours.[1]

Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and

the residue is purified. This method has been reported to produce a 98% yield.[1]

Pathway 2: Multi-step Synthesis from Dimethyl
Terephthalate
For situations where high regioselectivity is paramount and 2-bromoterephthalic acid is not

readily available, a multi-step synthesis starting from dimethyl terephthalate is a viable option.

[1] This pathway involves nitration, reduction, bromination, and diazotization followed by

elimination.[1]

Dimethyl Terephthalate Nitration
(HNO₃) Dimethyl 2-nitroterephthalate Reduction

(e.g., H₂, Pd/C) Dimethyl 2-aminoterephthalate Bromination Brominated Amino Intermediate Diazotization & Elimination Dimethyl 2-bromoterephthalate

Click to download full resolution via product page

Caption: Multi-step synthesis of Dimethyl 2-bromoterephthalate.
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Key Reactions and Synthetic Applications
The synthetic utility of Dimethyl 2-bromoterephthalate is primarily derived from the reactivity

of its bromine substituent in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between

Dimethyl 2-bromoterephthalate and an organoboron compound.[6][7] This reaction is

catalyzed by a palladium complex and requires a base.[6][7]

Reactants

Catalytic System

ProductDimethyl 2-bromoterephthalate

Reaction

Organoboron Reagent
(R-B(OH)₂ or Ester)

Pd(0) Catalyst

Base (e.g., K₂CO₃, Cs₂CO₃)

Coupled Product

Click to download full resolution via product page

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: To a flame-dried Schlenk flask, add Dimethyl 2-bromoterephthalate, the

desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5
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mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or

dioxane and water.

Inert Atmosphere: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15

minutes.

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until

the starting material is consumed, as monitored by TLC or GC-MS.

Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl

acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium

sulfate.

Purification: Concentrate the solution under reduced pressure and purify the crude product

by column chromatography on silica gel.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between Dimethyl
2-bromoterephthalate and a terminal alkyne. This reaction is typically catalyzed by a

palladium complex with a copper(I) co-catalyst in the presence of an amine base.

Representative Experimental Protocol: Sonogashira Coupling

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine Dimethyl 2-
bromoterephthalate, a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt

(e.g., CuI, 2-10 mol%) in a suitable solvent such as THF or DMF.

Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents) and an amine base (e.g.,

triethylamine or diisopropylamine, 2-3 equivalents).

Reaction: Stir the reaction mixture at room temperature or with gentle heating until

completion.

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated

aqueous ammonium chloride solution to remove the copper salts. Separate the organic
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layer, dry it, and concentrate it.

Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl

aminoterephthalate derivatives by coupling Dimethyl 2-bromoterephthalate with a primary or

secondary amine.[8][9] This reaction is catalyzed by a palladium complex with a specialized

phosphine ligand and requires a strong base.[8][9]

Representative Experimental Protocol: Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a

palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP),

and a strong base (e.g., sodium tert-butoxide).

Reagent Addition: Add Dimethyl 2-bromoterephthalate, the amine coupling partner, and an

anhydrous solvent such as toluene or dioxane.

Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically

80-120 °C) with stirring for the necessary duration.

Work-up: After cooling, quench the reaction, dilute with an organic solvent, and wash with

water and brine.

Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by

column chromatography.

Applications in Materials Science and Drug
Discovery
The versatility of Dimethyl 2-bromoterephthalate as a synthetic intermediate has led to its

use in several advanced applications.

Precursor for Metal-Organic Frameworks (MOFs)
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The terephthalate moiety of the molecule can act as a linker to connect metal ions, forming

porous, crystalline structures known as Metal-Organic Frameworks (MOFs).[1] The bromo-

substituent can be used to functionalize the pores of the MOF, altering its chemical

environment and enhancing its performance for specific tasks like gas storage and separation.

[1]

General Protocol for MOF Synthesis

Solution Preparation: In a reaction vessel, dissolve Dimethyl 2-bromoterephthalate (or the

corresponding 2-bromoterephthalic acid) and a metal salt (e.g., a zirconium or zinc salt) in a

suitable solvent, often N,N-dimethylformamide (DMF).[10]

Solvothermal Reaction: Seal the vessel and heat it in an oven at a specific temperature for a

set period to allow for the formation of the MOF crystals.[10]

Isolation and Activation: After cooling, the MOF crystals are collected by filtration or

centrifugation, washed with fresh solvent, and then activated by heating under vacuum to

remove any guest solvent molecules from the pores.[10]

Monomer in Polymer Chemistry
Dimethyl 2-bromoterephthalate can be used as a monomer in the synthesis of specialized

polyesters and polyamides.[1] The bromine atom can be retained in the polymer backbone to

impart specific properties or can be used for post-polymerization modification.

General Polymerization Procedure (Transesterification)

Monomer and Catalyst Charging: A reactor is charged with Dimethyl 2-
bromoterephthalate, a diol (e.g., ethylene glycol), and a transesterification catalyst (e.g.,

zinc acetate).[11]

Transesterification: The mixture is heated under a nitrogen atmosphere, and the methanol

produced is removed by distillation to drive the reaction forward.[11]

Polycondensation: A polycondensation catalyst (e.g., antimony trioxide) is added, and the

temperature is increased while the pressure is reduced.[11] The excess diol is removed

under vacuum, leading to an increase in the polymer's molecular weight.[11]
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Intermediate in Drug Development
In medicinal chemistry, the bromine atom on Dimethyl 2-bromoterephthalate serves as a

crucial handle for introducing various functional groups to create libraries of bioactive

compounds for drug discovery.[1] Its use as an intermediate allows for the systematic

modification of a lead compound's structure to optimize its pharmacological properties.

Safety and Handling
Dimethyl 2-bromoterephthalate should be handled with appropriate safety precautions in a

laboratory setting.

Hazard Classification: It is known to cause skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335).[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves, and a lab coat when handling this compound.[12]

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or

vapors.[12]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials.[12]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

[12]

Conclusion
Dimethyl 2-bromoterephthalate is a highly valuable and versatile building block in modern

organic synthesis. Its unique structure provides a platform for a wide range of chemical

transformations, most notably palladium-catalyzed cross-coupling reactions, making it an

essential tool for the synthesis of advanced materials, functional polymers, and novel

pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and

reactivity, as detailed in this guide, is crucial for harnessing its full potential in research and

development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/product/b101079
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-2-bromoterephthalate
https://www.sigmaaldrich.com/SG/en/sds/aldrich/242500
https://www.sigmaaldrich.com/SG/en/sds/aldrich/242500
https://www.sigmaaldrich.com/SG/en/sds/aldrich/242500
https://www.sigmaaldrich.com/SG/en/sds/aldrich/242500
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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